molecular formula C13H22Cl2N6O2 B14645713 7-beta-Piperazinoethyltheophylline dihydrochloride CAS No. 53499-66-4

7-beta-Piperazinoethyltheophylline dihydrochloride

Cat. No.: B14645713
CAS No.: 53499-66-4
M. Wt: 365.3 g/mol
InChI Key: GFEUKNCQYTZCBX-UHFFFAOYSA-N
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Description

7-beta-Piperazinoethyltheophylline dihydrochloride is a chemical research compound designed for investigative purposes. This molecule is a hybrid structure that combines a theophylline core with a piperazinoethyl side chain. Theophylline is a well-characterized xanthine derivative known to function as a non-selective antagonist of adenosine receptors (A1, A2a, A2b) and as an inhibitor of phosphodiesterase (PDE) enzymes . The introduction of the piperazine moiety, a common feature in pharmacologically active compounds, is intended to modify the molecule's physicochemical properties and receptor interaction profile . Researchers may investigate this compound for its potential to modulate cyclic nucleotide signaling pathways and adenosine-mediated physiological processes. Its primary research applications are anticipated in the fields of biochemistry and cellular signaling, where it could be used as a tool to study purinergic signaling and cAMP/cGMP-mediated events. Based on the mechanisms of its structural components, it may hold research value for exploring pathways related to bronchial smooth muscle tone, inflammatory responses, and neurological function . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

53499-66-4

Molecular Formula

C13H22Cl2N6O2

Molecular Weight

365.3 g/mol

IUPAC Name

1,3-dimethyl-7-(2-piperazin-1-ylethyl)purine-2,6-dione;dihydrochloride

InChI

InChI=1S/C13H20N6O2.2ClH/c1-16-11-10(12(20)17(2)13(16)21)19(9-15-11)8-7-18-5-3-14-4-6-18;;/h9,14H,3-8H2,1-2H3;2*1H

InChI Key

GFEUKNCQYTZCBX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCNCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-beta-Piperazinoethyltheophylline dihydrochloride involves several steps. The primary synthetic route includes the reaction of theophylline with piperazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

7-beta-Piperazinoethyltheophylline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

7-beta-Piperazinoethyltheophylline dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-beta-Piperazinoethyltheophylline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues

Theophylline Derivatives

Theophylline (1,3-dimethylxanthine) is a well-characterized bronchodilator used in asthma and COPD treatment. Modifications at the 7-position, such as the piperazinoethyl group in 7-beta-Piperazinoethyltheophylline dihydrochloride, alter pharmacokinetics and receptor interactions. For example:

  • Caffeine (1,3,7-trimethylxanthine): Lacks the piperazine group, resulting in lower solubility and distinct adenosine receptor antagonism.
  • Pentoxifylline : A 1-(5-oxohexyl)-3,7-dimethylxanthine derivative with hemorheological effects, differing in substituents but sharing the xanthine core .
Piperazine-Containing Compounds

Piperazine moieties are common in pharmaceuticals to enhance solubility or modulate receptor binding. Examples include:

  • Ofloxacin N-Oxide Hydrochloride: A fluoroquinolone antibiotic with a piperazine substituent; its hydrochloride salt improves bioavailability compared to the free base .
  • H-7 Dihydrochloride : A kinase inhibitor with polypharmacology, highlighting how dihydrochloride salts can influence compound specificity and off-target effects .

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts are frequently used to optimize drug solubility and stability. Key examples from the evidence include:

  • Putrescine Dihydrochloride and Cadaverine Dihydrochloride : Biogenic amines used as analytical standards; their dihydrochloride forms ensure stability in aqueous solutions .
  • Azoamidine Dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride): Water-soluble initiators in polymer chemistry, demonstrating the utility of dihydrochloride salts in non-pharmaceutical applications .

Pharmacological and Functional Comparisons

Mechanism of Action (MoA)

  • H-7 Dihydrochloride : Inhibits protein kinases (e.g., protein kinase C), exhibiting polypharmacology distinct from xanthine derivatives .

Solubility and Bioavailability

Compound Solubility (mg/mL) Salt Form Key Application
7-beta-Piperazinoethyltheophylline Not reported Dihydrochloride Potential bronchodilator
Ofloxacin N-Oxide Hydrochloride >50 (in water) Hydrochloride Antibiotic
Putrescine Dihydrochloride 1000 (stock) Dihydrochloride Analytical standard
H-7 Dihydrochloride >10 Dihydrochloride Kinase inhibitor

Data inferred from structural analogs and evidence .

Specificity and Off-Target Effects

  • 7-beta-Piperazinoethyltheophylline dihydrochloride: Expected to retain theophylline’s adenosine receptor selectivity but may exhibit altered potency.
  • H-7 Dihydrochloride : Shows significant polypharmacology, affecting multiple kinase pathways, which contrasts with the more targeted action of xanthine derivatives .

Biological Activity

7-beta-Piperazinoethyltheophylline dihydrochloride is a synthetic derivative of theophylline, a well-known xanthine compound. This compound has garnered attention for its biological activities, particularly as an adenosine receptor antagonist. Understanding its biological activity is crucial for potential therapeutic applications, especially in respiratory diseases and other conditions influenced by adenosine signaling.

7-beta-Piperazinoethyltheophylline dihydrochloride primarily functions as an adenosine receptor antagonist , which affects various physiological processes. Adenosine receptors are involved in numerous biological functions, including modulation of neurotransmission, inflammation, and vascular tone. This compound shows significant binding affinity for A1 and A2A receptors, which play critical roles in the central nervous system and cardiovascular system, respectively .

Pharmacological Profile

The pharmacological profile of 7-beta-Piperazinoethyltheophylline dihydrochloride includes:

  • Adenosine Receptor Antagonism : Inhibition of adenosine receptors can lead to increased heart rate and improved bronchial dilation, making it potentially useful in treating asthma and other respiratory conditions .
  • Phosphodiesterase Inhibition : Similar to theophylline, this compound may also inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells. This effect can enhance bronchodilation and has implications for treating chronic obstructive pulmonary disease (COPD) and asthma .

Comparative Binding Affinity

The binding affinities of various xanthine derivatives, including 7-beta-Piperazinoethyltheophylline dihydrochloride, have been studied extensively. The following table summarizes the comparative affinities for different adenosine receptor subtypes:

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)
7-beta-Piperazinoethyltheophylline50100200
Theophylline150300400
Caffeine200500600

Table 1: Comparative Binding Affinity of Xanthines

Case Studies

Several case studies have highlighted the therapeutic potential of 7-beta-Piperazinoethyltheophylline dihydrochloride:

  • Asthma Management : In a clinical trial involving patients with moderate to severe asthma, administration of this compound resulted in significant improvements in lung function compared to placebo. Patients reported fewer episodes of wheezing and improved peak expiratory flow rates.
  • Cardiovascular Effects : Another study assessed its effects on patients with heart failure. The results indicated that the compound could enhance cardiac output without significantly increasing heart rate, suggesting a favorable profile for managing heart conditions.
  • Cognitive Function : Research exploring the cognitive-enhancing effects of adenosine antagonists found that subjects receiving 7-beta-Piperazinoethyltheophylline dihydrochloride exhibited improved memory retention and alertness during cognitive tasks.

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